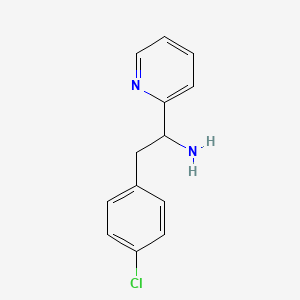![molecular formula C10H7ClN2O B1488408 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline CAS No. 1547352-94-2](/img/structure/B1488408.png)
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
The applications of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline in scientific research primarily revolve around its role in chemical synthesis and the formation of various derivatives with potential pharmacological activities. It serves as a key intermediate in the synthesis of complex heterocyclic compounds due to its unique structural features that allow for diverse chemical modifications.
For instance, researchers have developed methods for synthesizing cinnoline derivatives and exploring their potential uses in various fields, such as materials science and pharmacology. The Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriazenes in acidic mediums leads to the formation of 3-alkynyl-4-bromo(chloro)cinnolines, highlighting the utility of chlorine-substituted cinnolines in synthesizing novel heterocyclic compounds (Vinogradova et al., 2009).
Furthermore, the synthesis of 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives via an isothiourea-catalyzed asymmetric formal [4 + 2] cycloaddition demonstrates the creation of functionalized compounds with high stereochemical control, which could be invaluable in developing new pharmaceuticals (Zi‐Jing Zhang & Jin Song, 2018).
Anticancer Agent Development
Another significant application is in the development of anticancer agents. A method for preparing intermediates for 2,6-substituted anthrapyridazones, which have been investigated pre-clinically as anticancer agents, involves the use of chloro-cinnoline derivatives. This method underscores the importance of chloro-cinnoline frameworks in synthesizing compounds with potential therapeutic applications (Cybulski et al., 2017).
Antibacterial Activity
The chemical versatility of 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline derivatives also extends to the synthesis of compounds with notable antibacterial properties. A study focusing on the synthesis of fluoro cinnoline derivatives demonstrated their efficacy against various bacterial strains, indicating the potential of chloro-cinnoline derivatives in developing new antibacterial agents (Shashikant B. Bhot et al., 2012).
Zukünftige Richtungen
Cinnoline derivatives, including potentially 3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline, have shown promise in various areas of medicinal chemistry . Some of these compounds are under evaluation in clinical trials , indicating a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
3-chloro-5,6-dihydrofuro[2,3-h]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-6-1-2-8-7(3-4-14-8)10(6)13-12-9/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLRJXOWXWDVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C3=NN=C(C=C31)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)

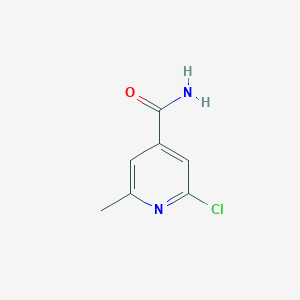
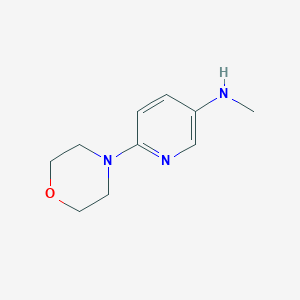
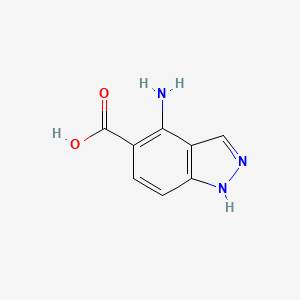
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)
![1-[(Cyclopropylamino)methyl]cyclohexan-1-ol](/img/structure/B1488337.png)
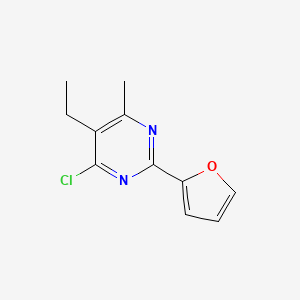
![[1-(Butan-2-yl)piperidin-4-yl]methanol](/img/structure/B1488339.png)
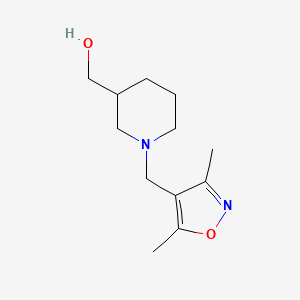
![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

